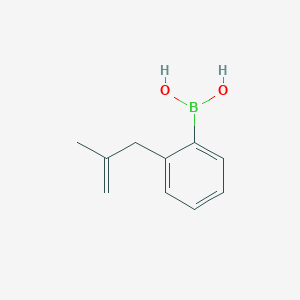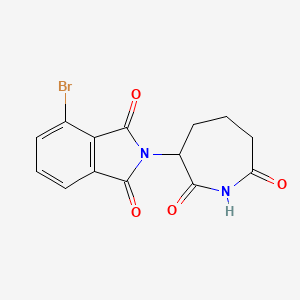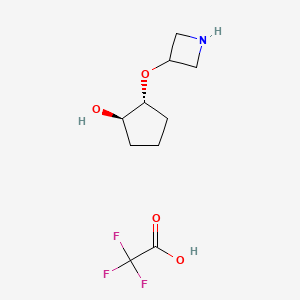
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentane ring substituted with an azetidin-3-yloxy group and a hydroxyl group, and it is often associated with trifluoroacetic acid in its studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the azetidin-3-yloxy group through nucleophilic substitution reactions. The hydroxyl group is then introduced via oxidation or reduction reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the efficiency of the desired product formation.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The azetidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The azetidin-3-yloxy group and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol: A similar compound with slight structural variations.
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: Another related compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16F3NO4 |
|---|---|
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15NO2.C2HF3O2/c10-7-2-1-3-8(7)11-6-4-9-5-6;3-2(4,5)1(6)7/h6-10H,1-5H2;(H,6,7)/t7-,8-;/m1./s1 |
Clé InChI |
ZPSHNIVPOFLTKK-SCLLHFNJSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)OC2CNC2)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(C(C1)OC2CNC2)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)
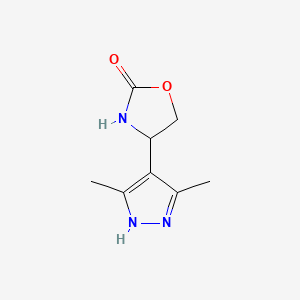
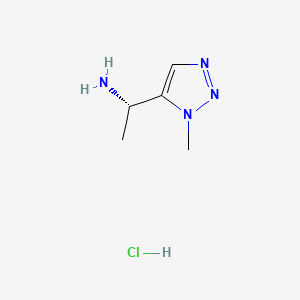
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)
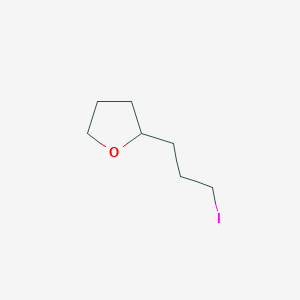
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
